1-Bromo-2-(cyclopropylmethoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(cyclopropylmethoxy)cyclopentane is an organic compound with the molecular formula C9H15BrO. It is a cyclopentane derivative where a bromine atom is attached to the first carbon and a cyclopropylmethoxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cyclopentane typically involves the bromination of 2-(cyclopropylmethoxy)cyclopentane. This can be achieved using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(cyclopropylmethoxy)cyclopentane can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(cyclopropylmethoxy)cyclopentanol, 2-(cyclopropylmethoxy)cyclopentanenitrile, etc.
Elimination: Formation of cyclopropylmethoxycyclopentene.
Oxidation: Formation of cyclopropylmethoxycyclopentanone.
Reduction: Formation of cyclopropylmethoxycyclopentane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(cyclopropylmethoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclopropylmethoxy groups on biological activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cyclopentane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with other molecules. The cyclopropylmethoxy group can influence the compound’s reactivity and stability by introducing steric and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-chlorocyclopentane
- 1-Bromo-2-methoxycyclopentane
- 1-Bromo-2-(cyclopropylmethoxy)benzene
Uniqueness
1-Bromo-2-(cyclopropylmethoxy)cyclopentane is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group on the cyclopentane ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H15BrO |
---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
1-bromo-2-(cyclopropylmethoxy)cyclopentane |
InChI |
InChI=1S/C9H15BrO/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-9H,1-6H2 |
InChI-Schlüssel |
OBVCKASLZMILAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)Br)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.